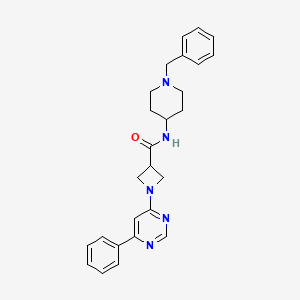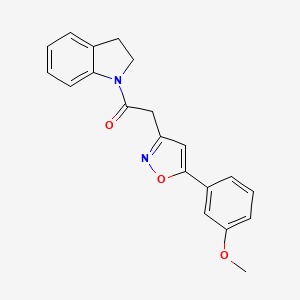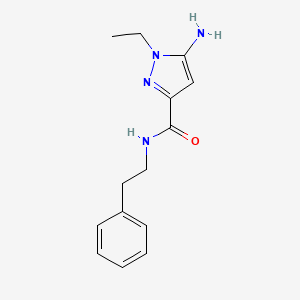
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as BPCA, is a novel and potent small molecule inhibitor of the protein-protein interaction between MDM2 and p53. The interaction between MDM2 and p53 is a critical regulatory mechanism for the tumor suppressor protein p53, which plays a key role in preventing cancer development. Inhibition of this interaction has been shown to activate the p53 pathway and induce tumor cell death.
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is part of a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This compound, by virtue of its chemical structure, is associated with a wide range of potential applications in the synthesis of biologically active molecules. The compound's synthesis involves strategic incorporation of functional groups that are pivotal in medicinal chemistry, leveraging the properties of the benzylpiperidin and phenylpyrimidin moieties for enhanced activity and selectivity (Philip et al., 2020).
Pharmacological Potentials
The structure of N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide suggests potential pharmacological applications, especially in the realm of central nervous system (CNS) disorders. Compounds featuring phenylpiperazine derivatives, similar in structural motif to our compound of interest, have been extensively studied for their therapeutic potentials in treating CNS disorders. Their pharmacological activities range from antidepressant, antipsychotic to anti-inflammatory effects, indicating a broad spectrum of potential applications for compounds within this chemical class (Maia et al., 2012).
Supramolecular Chemistry
In the broader context of supramolecular chemistry, benzazoles, and their derivatives, including compounds similar to N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, demonstrate significant promise. Their ability to engage in π-π interactions and hydrogen bonding makes them suitable candidates for the development of novel optoelectronic materials, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-26(29-23-11-13-30(14-12-23)16-20-7-3-1-4-8-20)22-17-31(18-22)25-15-24(27-19-28-25)21-9-5-2-6-10-21/h1-10,15,19,22-23H,11-14,16-18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPWWGGBQDYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)




![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2892858.png)



![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)